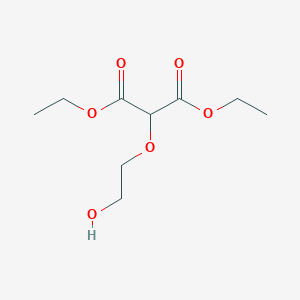
Diethyl 2-(2-Hydroxyethoxy)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-Hydroxyethoxy)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid core, with an additional hydroxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-Hydroxyethoxy)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromoethanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with 2-bromoethanol. The reaction conditions generally include:
Base: Sodium ethoxide (NaOEt)
Solvent: Ethanol
Temperature: Room temperature to reflux
The reaction can be represented as:
(C2H5O2C)2CH2+BrCH2CH2OH→(C2H5O2C)2C(CH2CH2OH)OCH2CH3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and reactors ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-Hydroxyethoxy)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide (NaOEt) in ethanol
Hydrolysis: Aqueous hydrochloric acid (HCl)
Decarboxylation: Heating in the presence of a catalyst
Major Products
Alkylation: Dialkylated malonic esters
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-Hydroxyethoxy)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, including as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(2-Hydroxyethoxy)malonate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The presence of the hydroxyethoxy group enhances its solubility and reactivity in aqueous and organic solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(2-Hydroxyethoxy)malonate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and solubility compared to other malonic esters. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H16O6 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
diethyl 2-(2-hydroxyethoxy)propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-13-8(11)7(15-6-5-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
JXWSCEQFMCIDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
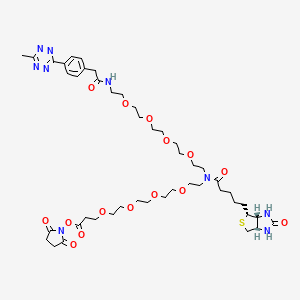
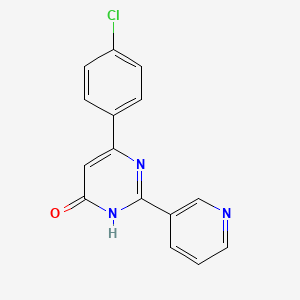
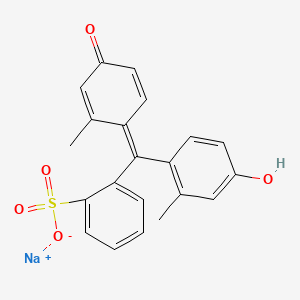
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)

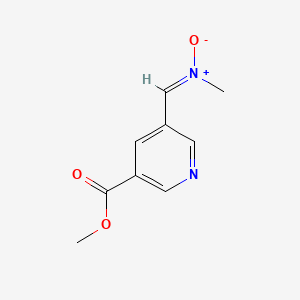
![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
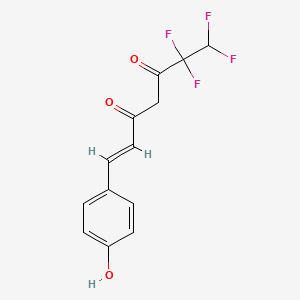
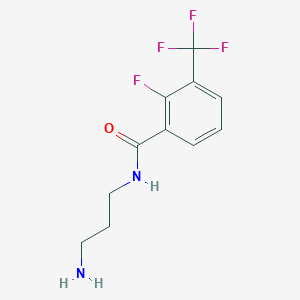
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
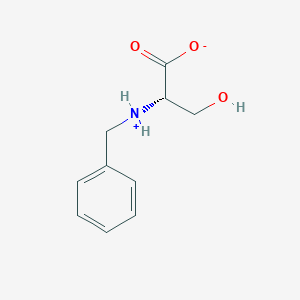
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
